N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzenesulfonyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride under reflux conditions.
Introduction of the Chlorobenzenesulfonyl Group: The acetylated piperazine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Coupling with Furan Carboxamide: The final step involves coupling the sulfonylated intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin: Exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus.
Uniqueness
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a piperazine ring, chlorobenzenesulfonyl group, and furan carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXZRPIPQLMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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